molecular formula C22H21N3O5 B2966845 1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941989-51-1

1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2966845
CAS No.: 941989-51-1
M. Wt: 407.426
InChI Key: ANOMSJYMYUTBLT-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O5 and its molecular weight is 407.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research in the field of organic synthesis often explores compounds like dihydropyridines due to their pharmacological potential and structural versatility. For example, studies on the synthesis of optically active dihydropyridines reveal their applications in developing calcium channel antagonists with significant vasodilating activity, shedding light on the methodologies that could apply to the synthesis and analysis of similar compounds (Shibanuma et al., 1980). Additionally, the electrochemical behavior of unsymmetrical dihydropyridines in various media has been examined, offering insights into their reactivity and potential for further chemical modifications (David et al., 1995).

Polymer Applications

Innovations in polymer science also highlight the relevance of nitrophenyl and dihydropyridine derivatives. Polymers synthesized with photolabile pendant moieties derived from similar chemical structures demonstrate unique properties, such as the ability to switch from a cationic to a zwitterionic form upon light irradiation, impacting the condensation and release of DNA and the antibacterial activity of surfaces (Sobolčiak et al., 2013).

Crystallography and Drug Design

Crystal structure analysis of calcium channel antagonists, including dihydropyridine derivatives, provides critical insights into the conformational preferences and activity relationships of these compounds, aiding in the design of more effective pharmacological agents (Triggle et al., 1980). This research emphasizes the importance of structural analysis in understanding the biological activity and designing new drugs with improved efficacy and safety profiles.

Antidiabetic Screening

The synthesis and in vitro screening of novel dihydropyridine derivatives for antidiabetic activity highlight the ongoing search for new therapeutic agents. Such studies involve the characterization of compounds through NMR, IR spectroscopy, and mass spectrometry, followed by biological evaluations to determine their potential as antidiabetic agents (Lalpara et al., 2021).

Toxicological Evaluation

The toxicological evaluation of anti-tuberculosis compounds, including benzylidene pyridine carboxamidrazone derivatives, employs computational QSAR analysis to predict cytotoxicity and optimize therapeutic profiles. This approach underscores the utility of computational methods in evaluating and designing compounds with lower toxicity and higher therapeutic efficacy (Coleman et al., 2003).

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-14-6-7-15(2)16(11-14)13-24-10-4-5-18(22(24)27)21(26)23-19-9-8-17(25(28)29)12-20(19)30-3/h4-12H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMSJYMYUTBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.